molecular formula C10H7ClF3N3 B3223928 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1226275-16-6

1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B3223928
CAS RN: 1226275-16-6
M. Wt: 261.63
InChI Key: POMIOOMOFQXDOE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, commonly known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a pyrazole derivative that has been found to possess various biological properties, including anti-inflammatory, analgesic, and antitumor activities.

Mechanism of Action

The mechanism of action of CTAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CTAP reduces the production of prostaglandins, which are responsible for causing pain and inflammation. CTAP has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
CTAP has been found to possess various biochemical and physiological effects. In animal studies, CTAP has been found to reduce inflammation and pain, making it a potential candidate for the development of new pain-relieving drugs. CTAP has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In addition, CTAP has been found to possess insecticidal properties, making it a potential candidate for the development of new insecticides.

Advantages and Limitations for Lab Experiments

CTAP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to possess various biological properties, making it a versatile compound for scientific research. However, CTAP also has limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, CTAP has not been extensively studied in humans, which can limit its potential applications in medicine.

Future Directions

There are several future directions for the study of CTAP. One potential direction is the development of new pain-relieving drugs based on CTAP. Another potential direction is the development of new cancer treatments based on CTAP. In addition, CTAP could be further studied for its insecticidal properties, potentially leading to the development of new insecticides. Further research is also needed to fully understand the mechanism of action of CTAP and its long-term effects in humans.

Scientific Research Applications

CTAP has been extensively studied for its potential applications in various fields. In the field of medicine, CTAP has been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the development of new pain-relieving drugs. CTAP has also been found to have antitumor activities, making it a potential candidate for the development of new cancer treatments. In addition, CTAP has been studied for its potential applications in the field of agriculture, where it has been found to possess insecticidal properties.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c11-6-1-3-7(4-2-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMIOOMOFQXDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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